1,4-Diethoxyphthalazine

Electrochemistry Mechanistic Analysis Stability

Sourcing high-purity 1,4-Diethoxyphthalazine for Hedgehog pathway antagonist research presents a supply chain challenge due to its niche application and the prevalence of unverified vendors. As a key intermediate, its unique electrochemical stability-forming stable radical anions without heterocyclic ring cleavage, unlike 1,4-dichloro analogs-makes it irreplaceable for mechanistic studies. Our ≥99.0% assay material, with a definitive GC-MS spectral fingerprint, eliminates this pain point. We provide fully characterized, analytical-grade product to ensure synthetic reliability and experimental reproducibility, backed by bulk availability and expedited global logistics.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 19064-72-3
Cat. No. B101882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethoxyphthalazine
CAS19064-72-3
Synonyms1,4-Diethoxyphthalazine
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC1=NN=C(C2=CC=CC=C21)OCC
InChIInChI=1S/C12H14N2O2/c1-3-15-11-9-7-5-6-8-10(9)12(14-13-11)16-4-2/h5-8H,3-4H2,1-2H3
InChIKeyOOTQDEUWWZEDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diethoxyphthalazine Properties and Specifications


1,4-Diethoxyphthalazine (CAS 19064-72-3) is a symmetrical 1,4-disubstituted phthalazine derivative characterized by ethoxy groups at the 1- and 4-positions of the phthalazine core [1]. The compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol [1]. It presents as a white to slight yellow, odorless crystalline powder with a melting point of approximately 190°C (with decomposition) and exhibits high solubility in water . This compound serves as a key intermediate and structural motif in the synthesis of bioactive molecules, particularly as a scaffold for Hedgehog pathway antagonists in oncology research [2].

Hedgehog pathway antagonist scaffold for oncology SAR studies
Stable radical anion formation under electrochemical reduction
High-purity intermediate with defined solubility and analytical profile

Why 1,4-Diethoxyphthalazine Cannot Be Replaced


Direct substitution of 1,4-Diethoxyphthalazine with other 1,4-disubstituted phthalazine analogs, such as the dimethoxy, dichloro, or diphenoxy derivatives, is not scientifically valid due to profound differences in their fundamental chemical behavior. Electrochemical studies unequivocally demonstrate that the reduction of 1,4-dialkoxyphthalazines (including the diethoxy variant) proceeds via the formation of stable radical anions that do not undergo heterocyclic ring cleavage . In stark contrast, under identical conditions, the reduction of 1,4-dichlorophthalazine and related 1-Cl-4-X-phthalazines induces a completely different reaction pathway involving anionoid elimination, pyridazine ring cleavage, and the formation of phthalonitrile . This qualitative difference in reaction mechanism means that in any application where the integrity of the phthalazine core is required—such as during synthetic transformations or in biological systems—these compounds are not interchangeable. Relying on a generic specification for a '1,4-disubstituted phthalazine' would overlook this critical, quantifiable divergence in reactivity.

Target Compound 1,4-Diethoxyphthalazine retains phthalazine core upon reduction
Common Analog 1,4-Dichlorophthalazine undergoes core cleavage to phthalonitrile
Electrochemical pathway divergence may prevent direct synthetic substitution
Solubility Freely soluble in water
Analog Property Dichloro analog may exhibit different solubility profile
Solubility mismatch may alter reaction workup and purification

1,4-Diethoxyphthalazine Comparative Evidence


Electrochemical Non-Cleavage Mechanism vs. Dichloro Analog

Electrochemical reduction studies provide a direct comparison between the target compound, 1,4-Diethoxyphthalazine (EtO), and its closest analog, 1,4-Dichlorophthalazine (Cl). The diethoxy compound undergoes reduction to form a stable radical anion with no subsequent heterocyclic ring cleavage. Conversely, the dichloro analog, under identical conditions, undergoes a multi-step process involving the transfer of two electrons to induce the cleavage of three σ bonds (two C-Cl and one N-N) and the formation of two new π bonds, resulting in complete destruction of the phthalazine core to yield phthalonitrile .

Electrochemical Mechanism
Data to verify
Stable radical anion, no ring cleavage vs. pyridazine ring cleavage to phthalonitrile
Mechanism mismatch limits direct synthetic substitution
Reduction in DMF; comparative voltammetry-ESR study
Electrochemistry Mechanistic Analysis Stability

Purity and Physical Specifications

Vendor specifications provide quantitative data on the physical and chemical properties of 1,4-Diethoxyphthalazine, which are essential for procurement and quality control. The compound is described as a white to slight yellow, odorless crystalline powder with a melting point of approximately 190°C (with decomposition) . Its solubility profile is well-defined: it is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether . Furthermore, analytical data confirms a minimum assay purity of not less than 99.0% on a dried basis, with controlled impurity levels such as a loss on drying of NMT 0.4% and sulphated ash of NMT 0.1% .

Purity & Specification
Specification review
Assay ≥99.0%, loss on drying ≤0.4%, sulphated ash ≤0.1%
Supports quality assurance and reproducible synthesis
Vendor analytical methods
Quality Control Specification Purity

GC-MS Spectral Fingerprint

The identity and purity of 1,4-Diethoxyphthalazine can be unequivocally confirmed through its unique gas chromatography-mass spectrometry (GC-MS) profile. Reference spectra for this specific compound are available in authoritative spectral libraries, including the Wiley Registry of Mass Spectral Data, providing a definitive fingerprint for its identification [1]. The compound's exact mass is 218.105528 g/mol, which is distinct from its analogs [1]. For example, 1,4-Dimethoxyphthalazine would have a different exact mass (e.g., C10H10N2O2, 190.0742 g/mol), and 1,4-Dichlorophthalazine has a distinct isotopic pattern due to the two chlorine atoms. This allows for rapid and unambiguous verification of the correct material.

GC-MS Fingerprint
Reported
Exact mass 218.1055 g/mol, distinct isotopic pattern from dimethoxy analog
Enables unambiguous identity confirmation
Wiley Registry spectral match
Analytical Chemistry Mass Spectrometry Identity Confirmation

Hedgehog Pathway Antagonist Scaffold

The 1,4-disubstituted phthalazine core, including the diethoxy substitution pattern, is explicitly claimed as a key structural scaffold in a series of novel Hedgehog pathway antagonists [1]. The patent literature highlights the need for potent inhibitors of this pathway for cancer therapy and states that compounds of this class were developed to provide desirable drug-drug interaction and safety profiles, specifically with respect to CYP3A4 inhibition potential [1]. While the patent does not provide a direct quantitative comparison for 1,4-Diethoxyphthalazine itself, it establishes this specific substitution pattern as part of a family of molecules with high biological relevance and defined pharmaceutical properties.

Hedgehog Antagonist Scaffold
Class-level inference
Claimed as core scaffold in patent US20100324048 A1
Supports medicinal chemistry SAR exploration
Specific activity data not provided
Medicinal Chemistry Oncology Scaffold

1,4-Diethoxyphthalazine Research Applications


Hedgehog Pathway Antagonists in Oncology

1,4-Diethoxyphthalazine is a key synthetic intermediate and core scaffold for building 1,4-disubstituted phthalazine derivatives that act as Hedgehog pathway antagonists, a validated target in oncology. Procuring this compound enables medicinal chemists to explore structure-activity relationships (SAR) around this specific pharmacophore, as detailed in relevant patent literature [1].

Electrochemical Stability Studies

Due to its unique and well-characterized electrochemical behavior, 1,4-Diethoxyphthalazine serves as a model compound for studying the reduction mechanisms of heteroaromatic systems. Its demonstrated ability to form stable radical anions without undergoing ring cleavage makes it a valuable standard for comparative studies against more labile phthalazine analogs, such as the dichloro derivative [1].

Analytical Method Development & QC

The availability of a high-purity, fully specified material (≥99.0% assay) with a definitive GC-MS spectral fingerprint makes 1,4-Diethoxyphthalazine an ideal reference standard for analytical chemistry. It can be used to develop and validate methods for the detection, quantification, and purity assessment of this compound and its related derivatives in complex mixtures [1].

Phthalazine Library Synthesis

The compound's high purity and specific solubility profile (freely soluble in water) facilitate its use in a variety of synthetic transformations. Researchers can reliably use it as a building block in parallel synthesis or to create diverse libraries of phthalazine-containing compounds for biological screening, confident in its identity and quality [1].

Application
Selection Property
Validation Focus
Hedgehog pathway antagonist development
1,4-disubstituted phthalazine scaffold with ethoxy groups
SAR around substitution pattern for pathway inhibition
Electrochemical reduction studies
Stable radical anion formation without ring cleavage
Comparative mechanism analysis with labile analogs
Analytical reference standard
High purity, verified GC-MS fingerprint
Identity confirmation and method validation
Phthalazine library synthesis
Defined solubility and high purity
Reproducible building block for parallel chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Diethoxyphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.